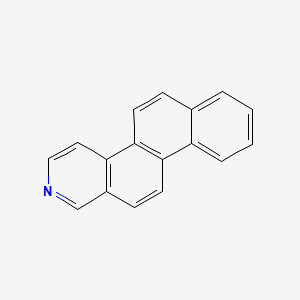
2-Azachrysene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azachrysene is an aromatic tetracyclic compound where one carbon atom in the chrysene structure is replaced by a nitrogen atomThese compounds are analogs of azasteroids and have shown potential as drug candidates due to their unique structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azachrysene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions followed by cyclization. For example, a Suzuki-Miyaura coupling reaction can be employed to form the necessary carbon-nitrogen bonds, followed by an intramolecular cyclization to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
2-Azachrysene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted azachrysenes, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-Azachrysene has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex nitrogen-containing heterocycles.
Biology: Its derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its use as a drug candidate for various diseases.
Industry: It is used in the development of materials with unique electronic and optical properties
Mécanisme D'action
The mechanism of action of 2-Azachrysene involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be due to its ability to intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells. Additionally, its antimicrobial properties may result from its interaction with bacterial cell membranes, leading to cell lysis .
Comparaison Avec Des Composés Similaires
2-Azachrysene can be compared with other similar compounds such as:
- 1-Azachrysene
- 4-Azachrysene
- 2-Azapyrene
- 7,8-Benzoquinoline
These compounds share the nitrogen-containing heterocyclic structure but differ in the position of the nitrogen atom and the overall arrangement of the aromatic rings. The unique position of the nitrogen atom in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
218-02-0 |
|---|---|
Formule moléculaire |
C17H11N |
Poids moléculaire |
229.27 g/mol |
Nom IUPAC |
naphtho[2,1-f]isoquinoline |
InChI |
InChI=1S/C17H11N/c1-2-4-14-12(3-1)5-7-17-15-9-10-18-11-13(15)6-8-16(14)17/h1-11H |
Clé InChI |
ACIUFBMENRNYHI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CN=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


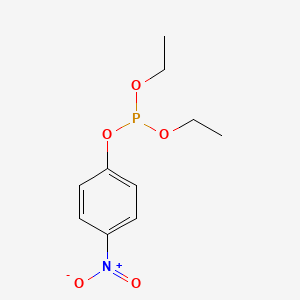
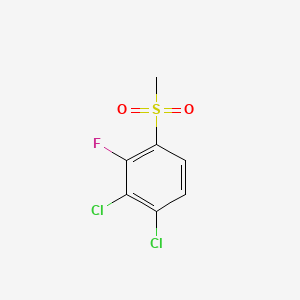

![2-ethyl-N-[4-[4-[N-(2-ethyl-6-methylphenyl)-4-[(E)-2-(4-methylphenyl)ethenyl]anilino]phenyl]phenyl]-6-methyl-N-[4-[(E)-2-(4-methylphenyl)ethenyl]phenyl]aniline](/img/structure/B14761600.png)
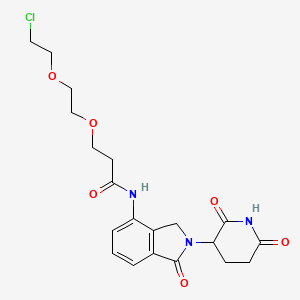

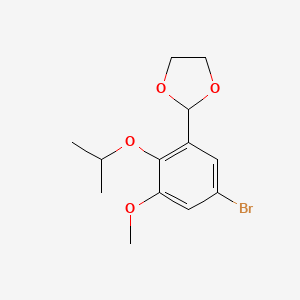

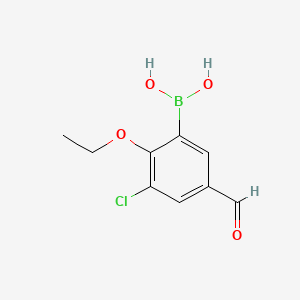
![(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S,6R)-4,5-diacetyloxy-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B14761629.png)
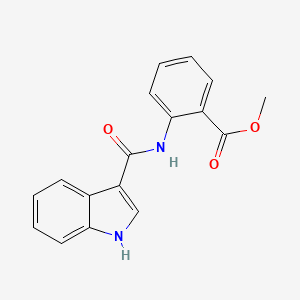
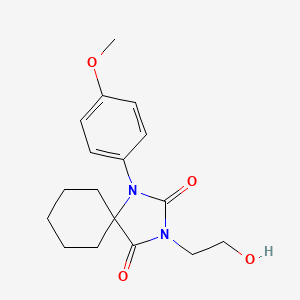
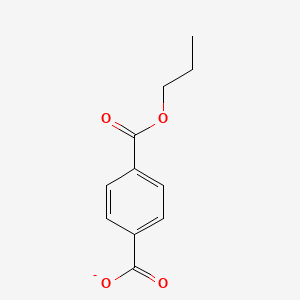
![3-Bromo-7-chloropyrido[2,3-b]pyrazine](/img/structure/B14761650.png)
